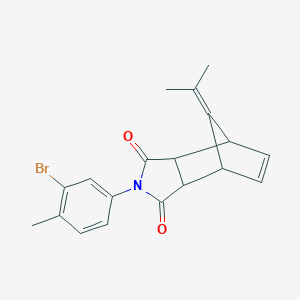![molecular formula C20H20N2O4S B301352 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate](/img/structure/B301352.png)
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBDPE and is a flame retardant that is commonly used in the manufacturing of plastics, electronics, and textiles.
作用機序
The mechanism of action of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate involves the formation of a protective layer on the surface of the material being treated. This layer acts as a barrier, preventing the material from igniting and reducing the spread of flames. Additionally, this compound can also release free radicals, which can react with the fuel source and interrupt the combustion process.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate. However, studies have shown that this compound is not toxic to humans or animals and does not have any significant impact on the environment.
実験室実験の利点と制限
One of the main advantages of using 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate in lab experiments is its high effectiveness as a flame retardant. This compound can significantly reduce the flammability of various materials, making it a valuable tool in fire safety research. However, one of the limitations of using this compound is its relatively high cost compared to other flame retardants.
将来の方向性
There are several future directions for research on 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate. One area of interest is the development of more efficient synthesis methods that can reduce the cost of production. Additionally, further research is needed to investigate the long-term effects of this compound on the environment and human health. Finally, there is a need for research on the potential applications of this compound in other fields, such as medicine or agriculture.
Conclusion:
In conclusion, 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate is a chemical compound that has significant potential as a flame retardant. Its high effectiveness, coupled with its safety and environmental benefits, make it a valuable tool in various scientific research applications. However, further research is needed to fully understand the biochemical and physiological effects of this compound and to investigate its potential applications in other fields.
合成法
The synthesis of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate involves the reaction of 3-phenylacrylic acid with 2-amino-1,3-benzothiazole-6-carboxylic acid anhydride in the presence of a coupling reagent. This reaction results in the formation of the desired compound, which can be purified using various methods such as recrystallization or column chromatography.
科学的研究の応用
The scientific research application of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate is primarily focused on its use as a flame retardant. This compound has been shown to be highly effective in reducing the flammability of various materials, including plastics, textiles, and electronics. Additionally, it has been demonstrated that this compound does not release toxic gases or chemicals when exposed to high temperatures, making it a safer alternative to traditional flame retardants.
特性
製品名 |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate |
|---|---|
分子式 |
C20H20N2O4S |
分子量 |
384.5 g/mol |
IUPAC名 |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C20H20N2O4S/c23-19(13-12-16-8-2-1-3-9-16)26-15-7-6-14-21-20-17-10-4-5-11-18(17)27(24,25)22-20/h1-5,8-13H,6-7,14-15H2,(H,21,22)/b13-12+ |
InChIキー |
GQZYLTJOBVBXKT-OUKQBFOZSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCCCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301269.png)

![17-(3-Bromo-4-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301274.png)
![17-(4-Fluorophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301275.png)
![methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B301276.png)
![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301277.png)
![methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301279.png)
![methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B301280.png)
![3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301282.png)
![isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301283.png)
![Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B301284.png)
![propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301286.png)
![N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B301288.png)
![ethyl 4-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301290.png)